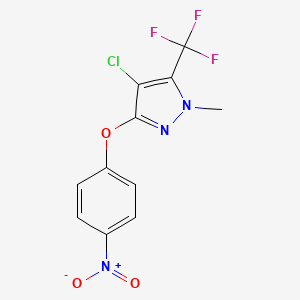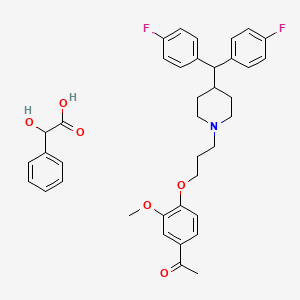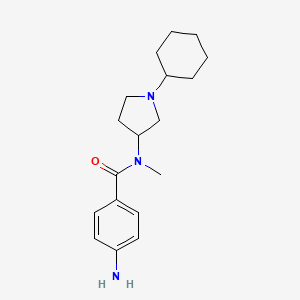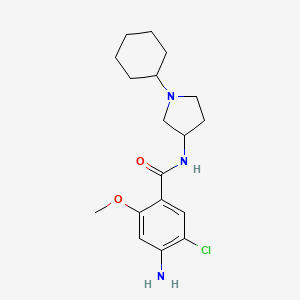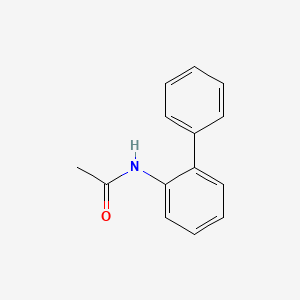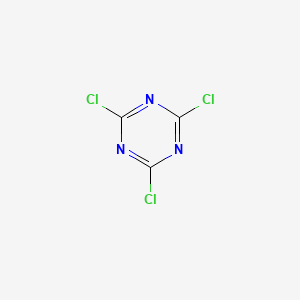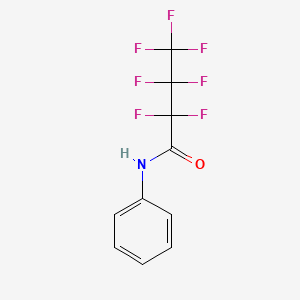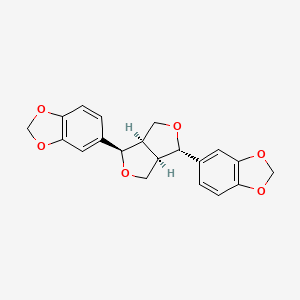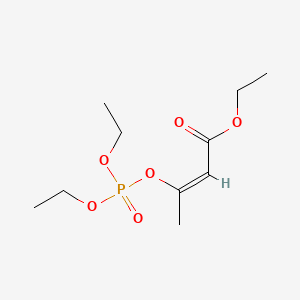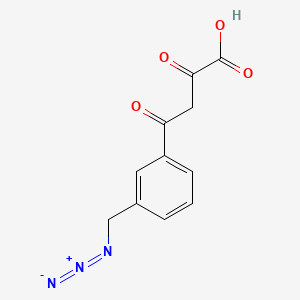
4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid
Overview
Description
Human immunodeficiency virus-1 integrase inhibitors are a class of antiretroviral drugs designed to block the action of the enzyme integrase, which is responsible for integrating the viral genome into the DNA of the host cell. This integration is a crucial step in the replication cycle of the human immunodeficiency virus-1, making integrase inhibitors essential in the treatment of human immunodeficiency virus-1 infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of human immunodeficiency virus-1 integrase inhibitors often involves the incorporation of a pyridine moiety. One common synthetic route starts with commercially available methyl isonipecotate, which undergoes a four-step process to yield the desired compound . Another approach involves high-throughput screening of large compound libraries to identify potential inhibitors, followed by structure-activity relationship-based optimization to enhance potency and selectivity .
Industrial Production Methods: Industrial production of human immunodeficiency virus-1 integrase inhibitors typically involves large-scale synthesis using optimized synthetic routes. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. The production methods are designed to be cost-effective and scalable to meet the high demand for these life-saving drugs .
Chemical Reactions Analysis
Types of Reactions: Human immunodeficiency virus-1 integrase inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure to enhance the drug’s efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the synthesis of human immunodeficiency virus-1 integrase inhibitors include diketo acids, which are crucial for the inhibition of the integrase enzyme. Reaction conditions often involve the use of catalysts and specific temperature and pH ranges to optimize the yield and purity of the final product .
Major Products Formed: The major products formed from these reactions are potent inhibitors of the human immunodeficiency virus-1 integrase enzyme. These products are further tested for their efficacy in inhibiting the replication of the human immunodeficiency virus-1 and their safety in clinical use .
Scientific Research Applications
Human immunodeficiency virus-1 integrase inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the mechanisms of enzyme inhibition and drug design. In biology, they help in understanding the replication cycle of the human immunodeficiency virus-1 and the role of integrase in viral integration. In medicine, these inhibitors are crucial components of antiretroviral therapy, significantly improving the quality of life and life expectancy of individuals living with human immunodeficiency virus-1 . Additionally, they are used in the development of new antiviral therapies and in the study of drug resistance mechanisms .
Mechanism of Action
Human immunodeficiency virus-1 integrase inhibitors exert their effects by blocking the strand transfer step of the integration of the viral genome into the host cell DNA. This inhibition prevents the virus from multiplying in the blood, thereby reducing the viral load in the patient. The molecular targets of these inhibitors are the active sites of the integrase enzyme, where they bind and prevent the enzyme from catalyzing the integration process .
Comparison with Similar Compounds
Human immunodeficiency virus-1 integrase inhibitors are compared with other classes of antiretroviral drugs, such as reverse transcriptase inhibitors and protease inhibitors. While reverse transcriptase inhibitors block the transcription of viral RNA into DNA and protease inhibitors prevent the maturation of viral proteins, integrase inhibitors specifically target the integration step, making them unique in their mode of action . Similar compounds include raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir, each with distinct pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
544467-07-4 |
|---|---|
Molecular Formula |
C11H9N3O4 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(Z)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5- |
InChI Key |
ZIRLWIWYZCQZJW-UITAMQMPSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)CC(=O)C(=O)O)CN=[N+]=[N-] |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=C/C(=O)C(=O)O)/O)CN=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
118-D-24 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



